![molecular formula C16H12F3N3OS B2880278 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 383145-60-6](/img/structure/B2880278.png)
4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol” is a compound that falls under the category of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in recent years . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This multi-component reaction features a broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
Triazole compounds, including “this compound”, contain a triazole nucleus as a central structural component . The triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Chemical Reactions Analysis
Triazole compounds, including “this compound”, can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Applications De Recherche Scientifique
Catalytic Applications
One area of application involves the use of 1,2,3-triazole-based ligands in catalysis. Saleem et al. (2013) described half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based organosulfur/-selenium ligands, synthesized using the click reaction. These complexes have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the potential of triazole-based ligands in enhancing catalytic efficiency through structural and donor site variations (Saleem et al., 2013).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of 1,2,4-triazole derivatives also represent a significant area of application. Mansueto et al. (2014) discussed an efficient regioselective synthesis approach for 3,4,5-trisubstituted 1,2,4-triazoles, highlighting the versatility of these compounds in organic synthesis and the potential for creating various derivatives for further applications (Mansueto et al., 2014).
Antimicrobial and Antiproliferative Activities
Another significant application area is the evaluation of 1,2,4-triazole derivatives for biological activities. Ali et al. (2022) synthesized a library of 1,2,4-substituted triazoles and evaluated them for urease and anti-proliferative activities. Their research underscores the potential of these compounds in developing new therapeutics, particularly in addressing urease-related disorders and cancer (Ali et al., 2022).
Corrosion Inhibition
Triazole derivatives have been investigated for their corrosion inhibition properties. Ansari et al. (2014) studied Schiff’s bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in hydrochloric acid solution. Their work demonstrates the potential of triazole derivatives in material science, particularly in protecting metals from corrosion (Ansari et al., 2014).
Electrochemical Studies
Fotouhi et al. (2002) conducted an electrochemical study on the electrooxidation of thiotriazoles, providing insights into the redox behavior of these compounds in aqueous-alcoholic media. This study has implications for understanding the electrochemical properties of triazole derivatives, which can be relevant in designing electrochemical sensors or devices (Fotouhi et al., 2002).
Mécanisme D'action
Orientations Futures
Triazole derivatives, including “4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol”, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . Considering their broad-spectrum pharmaceutical activity, there is an opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Propriétés
IUPAC Name |
4-phenyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)11-5-4-8-13(9-11)23-10-14-20-21-15(24)22(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZONCJFMYWZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

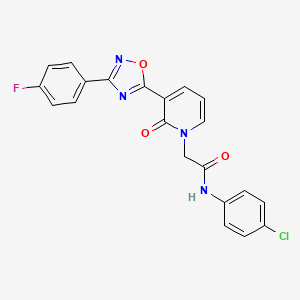
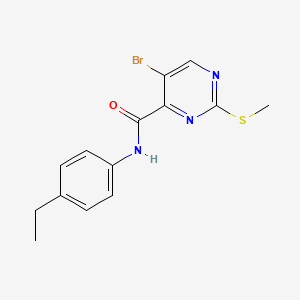
![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)
![N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2880201.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide](/img/structure/B2880204.png)
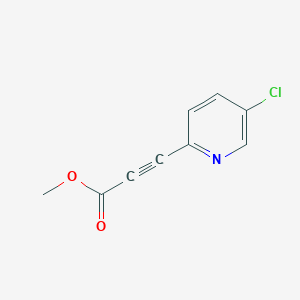
![2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2880210.png)
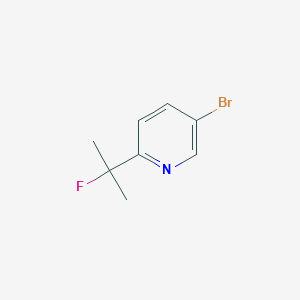
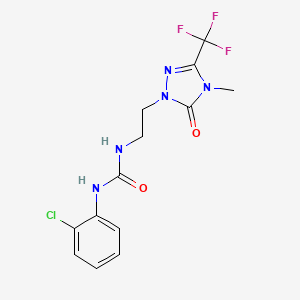
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2880214.png)


